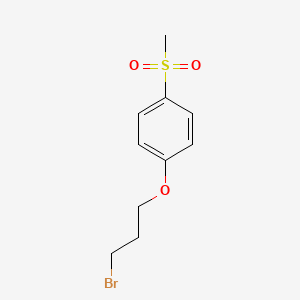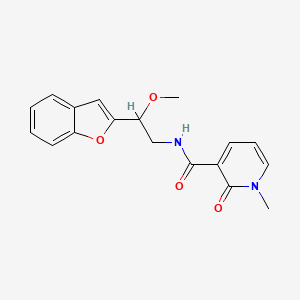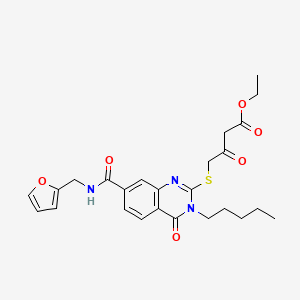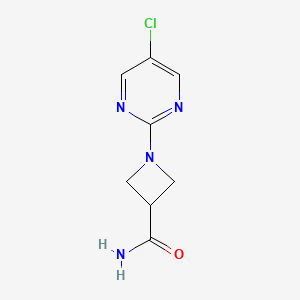
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide is a chemical compound with the molecular formula C8H9ClN4O and a molecular weight of 212.64 g/mol This compound is characterized by the presence of a chloropyrimidine ring attached to an azetidine ring, which is further substituted with a carboxamide group
Preparation Methods
The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide typically involves the following steps:
Formation of the Chloropyrimidine Ring: The chloropyrimidine ring can be synthesized through the chlorination of pyrimidine derivatives using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Azetidine Ring Formation: The azetidine ring is formed through cyclization reactions involving appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chloropyrimidine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols, leading to the formation of substituted pyrimidine derivatives.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions, leading to the formation of azetidine-3-carboxylic acid or azetidine-3-carboxylate derivatives.
Common reagents used in these reactions include bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), acids like hydrochloric acid (HCl) or sulfuric acid (H2SO4), and oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Scientific Research Applications
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer, infectious diseases, and inflammatory conditions.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. For example, it may inhibit the activity of kinases or proteases, which are critical for cell signaling and proliferation. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxamide can be compared with other similar compounds, such as:
1-(5-Bromopyrimidin-2-yl)azetidine-3-carboxamide: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-(5-Fluoropyrimidin-2-yl)azetidine-3-carboxamide: Contains a fluorine atom, which can influence the compound’s stability and interaction with biological targets.
1-(5-Methylpyrimidin-2-yl)azetidine-3-carboxamide: The presence of a methyl group can affect the compound’s lipophilicity and pharmacokinetic properties.
Properties
IUPAC Name |
1-(5-chloropyrimidin-2-yl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O/c9-6-1-11-8(12-2-6)13-3-5(4-13)7(10)14/h1-2,5H,3-4H2,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSKYHIVCQYJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=N2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(1E)-2-cyano-1-[4-(4-methoxyphenyl)piperazin-1-yl]eth-1-en-1-yl]-1-(4-methylphenyl)urea](/img/structure/B2955971.png)
![N-[2-(dimethylamino)pyrimidin-5-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2955973.png)
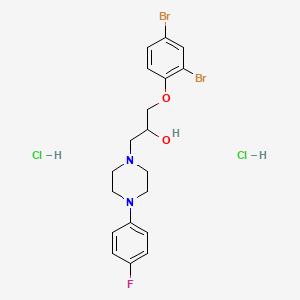
![(Z)-ethyl 2-((benzo[d]thiazole-6-carbonyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2955976.png)
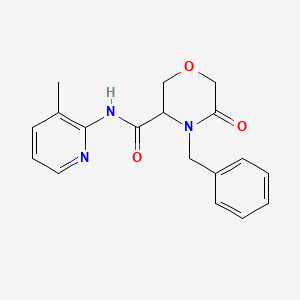
![7-(4-chlorobenzyl)-8-[(dibenzylamino)methyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/new.no-structure.jpg)
![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2955984.png)
![N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2955985.png)
![1-[(2-chlorophenyl)methyl]-N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2955986.png)
